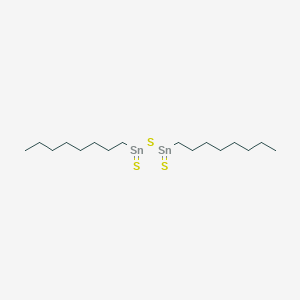
Dioctyldithioxodistannathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctyldithioxodistannathiane is a chemical compound with the molecular formula C16H34S3Sn2 and a molecular weight of 560.05616 g/mol . It is also known by its CAS number 36432-42-5 . This compound is characterized by the presence of tin (Sn) atoms and sulfur (S) atoms in its structure, making it a unique organotin compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dioctyldithioxodistannathiane typically involves the reaction of octyl groups with tin and sulfur-containing reagents. One common method is the reaction of dioctyltin dichloride with sodium sulfide under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and distillation is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Dioctyldithioxodistannathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tin-sulfur compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: Substitution reactions with halogens or other nucleophiles are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed.
Major Products Formed: The major products formed from these reactions include various organotin sulfides and halides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dioctyldithioxodistannathiane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of antimicrobial agents.
Industry: this compound is used in the production of specialized materials and as a stabilizer in certain industrial processes
Wirkmechanismus
The mechanism of action of dioctyldithioxodistannathiane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to sulfur-containing biomolecules, leading to the inhibition of enzyme activity and cellular function .
Vergleich Mit ähnlichen Verbindungen
- Dibutyltin dichloride
- Dioctyltin dichloride
- Triphenyltin chloride
Comparison: Dioctyldithioxodistannathiane is unique due to its specific combination of octyl groups and tin-sulfur bonds. Compared to other organotin compounds, it exhibits distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
36432-42-5 |
|---|---|
Molekularformel |
C16H34S3Sn2 |
Molekulargewicht |
560.1 g/mol |
IUPAC-Name |
octyl-[octyl(sulfanylidene)stannanyl]sulfanyl-sulfanylidenetin |
InChI |
InChI=1S/2C8H17.3S.2Sn/c2*1-3-5-7-8-6-4-2;;;;;/h2*1,3-8H2,2H3;;;;; |
InChI-Schlüssel |
VGEWTSWICVAVDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Sn](=S)S[Sn](=S)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















